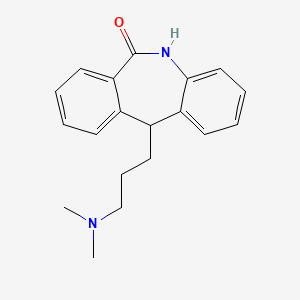
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone is a chemical compound with the molecular formula C21H26N2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and conditions can be found in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed mechanisms are often studied through experimental and computational methods .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone include:
- 6,11-Dihydro-5-acetyl-11-(3-dimethylaminopropyl)-5H-dibenz[b,e]azepine
- 6,11-Dihydro-5-methyl-11-(3-dimethylaminopropyl)-5H-dibenz[b,e]azepine
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique chemical and biological properties. These properties make it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
69352-71-2 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
11-[3-(dimethylamino)propyl]-5,11-dihydrobenzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-7-11-14-15-8-3-4-10-17(15)19(22)20-18-12-6-5-9-16(14)18/h3-6,8-10,12,14H,7,11,13H2,1-2H3,(H,20,22) |
Clave InChI |
UZYMNVWKDGRGRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1C2=CC=CC=C2C(=O)NC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
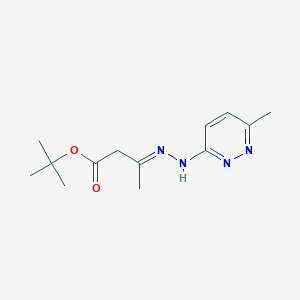
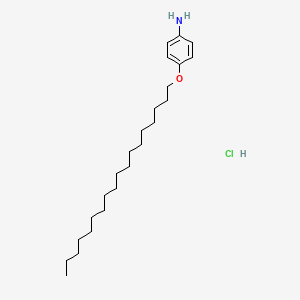
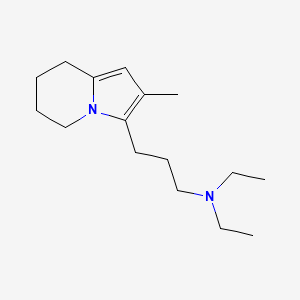
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
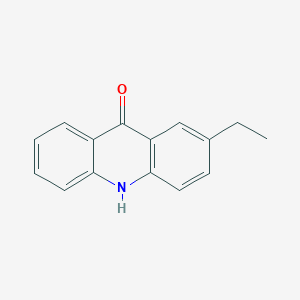
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

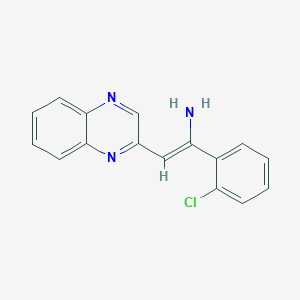
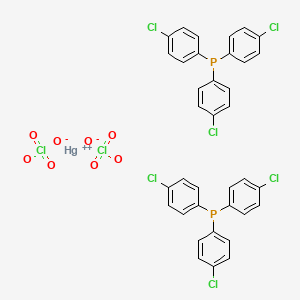
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
